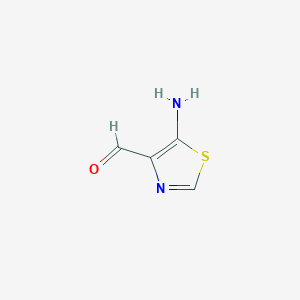

5-Aminothiazole-4-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-amino-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c5-4-3(1-7)6-2-8-4/h1-2H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLYIMZAFRVVJOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance As a Versatile Synthetic Building Block in Organic Chemistry

The utility of 5-Aminothiazole-4-carbaldehyde in organic synthesis stems from the reactivity of its constituent functional groups, which allow it to participate in a diverse range of chemical transformations. This makes it an essential starting material for the construction of various heterocyclic systems.

The aldehyde group is readily available for condensation reactions, particularly with active methylene (B1212753) compounds in reactions like the Knoevenagel condensation. researchgate.net This allows for the extension of the carbon skeleton and the introduction of new functionalities. Furthermore, the amino group can act as a nucleophile or be transformed into other functional groups, providing another site for molecular elaboration.

The Vilsmeier-Haack reaction is a notable method for the synthesis of thiazole-5-carboxaldehydes from 2-aminothiazole (B372263) precursors. researchgate.net The dual reactivity of this compound enables its use in cascade reactions, where multiple bonds are formed in a single synthetic operation, leading to the efficient construction of complex molecular architectures. acs.org For instance, it is a key intermediate in the synthesis of thiazolo[5,4-d]pyrimidines, which are isosteres of biologically crucial purines. researchgate.netnih.gov

The following table summarizes some of the key reaction types involving this compound and its derivatives, highlighting its synthetic versatility.

| Reaction Type | Reagents/Conditions | Product Class | Significance |

| Knoevenagel Condensation | Active methylene compounds, Piperidine | Ylidenenitrile compounds | Carbon-carbon bond formation, synthesis of functionalized alkenes. researchgate.net |

| Cyclocondensation | Malononitrile, 4-hydroxy coumarin | Pyrano[3,2-c]chromene derivatives | Formation of fused heterocyclic systems. researchgate.net |

| Imine Formation | Primary amines | Schiff bases | Precursors for more complex heterocyclic structures. nih.gov |

| Thiazolo[5,4-d]pyrimidine (B3050601) Synthesis | Various reagents | Thiazolo[5,4-d]pyrimidines | Access to purine (B94841) isosteres with potential biological activity. researchgate.netnih.gov |

Role As a Privileged Scaffold in Contemporary Medicinal Chemistry Research

Classical and Established Synthetic Approaches

Traditional methods for synthesizing the 5-aminothiazole core have laid the groundwork for many of the advanced techniques used today. These approaches often involve multi-step sequences and have been refined over decades to improve yields and substrate scope.

Diverse Cyclization Reactions for Thiazole Ring Formation

The construction of the thiazole ring is the cornerstone of these syntheses, and various cyclization strategies have been developed. A prevalent method involves the reaction of α-halocarbonyl compounds with thioamides. nii.ac.jpmdpi.com This reaction is valued for its mild conditions and the absence of a need for expensive catalysts, providing good yields of substituted thiazoles. nii.ac.jp

Another significant approach is the condensation of dithioformic acid with α-aminonitriles, which can be conducted in an aqueous ethereal solution at room temperature to produce 5-aminothiazoles in good yields. tandfonline.com Furthermore, the treatment of carbon disulfide with α-aminonitriles leads to the formation of 2-mercapto-5-aminothiazoles. tandfonline.com

Base-induced cyclization of active methylene (B1212753) isocyanides with methyl arene- and hetarenecarbodithioates presents an efficient and rapid route to 4,5-disubstituted thiazoles, often eliminating the need for extensive purification. organic-chemistry.org A regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles can also be achieved through the cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides. researchgate.net

| Starting Materials | Reagents | Product Type | Reference |

| α-halocarbonyls, Thioamides | - | 2,4,5-substituted thiazoles | nii.ac.jp |

| α-aminonitriles | Dithioformic acid | 5-aminothiazoles | tandfonline.com |

| α-aminonitriles | Carbon disulfide | 2-mercapto-5-aminothiazoles | tandfonline.com |

| Active methylene isocyanides | Methyl arene-/hetarenecarbodithioates, Base | 4,5-disubstituted thiazoles | organic-chemistry.org |

| 2-oxo-2-(amino)ethanedithioates | Isocyanides, Base | 2,5- and 4,5-disubstituted thiazoles | researchgate.net |

Adaptations of the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, remains a fundamental and widely adapted method for preparing thiazole derivatives. nii.ac.jp The classical approach involves the condensation of an α-halocarbonyl compound with a thioamide. nii.ac.jpmdpi.com This method is highly versatile, allowing for the synthesis of a wide array of 2,4- and 2,4,5-substituted thiazoles in good yields under mild conditions. nii.ac.jp

Modern adaptations have expanded the utility of the Hantzsch synthesis. For instance, a one-pot, multi-component procedure has been developed using a reusable silica-supported tungstosilisic acid catalyst for the synthesis of new Hantzsch thiazole derivatives, achieving yields between 79% and 90%. mdpi.com Another variation involves the reaction of 3-bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one with thiourea (B124793) and substituted benzaldehydes. mdpi.com The Hantzsch method has also been successfully employed in solvent-free conditions for the rapid and eco-friendly synthesis of 2-aminothiazoles. organic-chemistry.org

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| α-halocarbonyl, Thioamide | Mild conditions | Substituted thiazoles | Good | nii.ac.jp |

| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes | Silica supported tungstosilisic acid | Substituted Hantzsch thiazole derivatives | 79-90% | mdpi.com |

| 2-bromoacetophenones, Thiourea/Selenourea | Solvent-free | 2-aminothiazoles/2-amino-1,3-selenazoles | Good | organic-chemistry.org |

Contemporary and Efficient Synthetic Protocols

In recent years, the focus has shifted towards developing more efficient, selective, and environmentally benign synthetic methods. These contemporary protocols often involve novel reagents and reaction strategies to streamline the synthesis of this compound and its analogues.

Dess-Martin Periodinane (DMP) Mediated Formations of Thiazole-4/5-carbaldehydes

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that has become a popular choice for the mild and selective oxidation of primary alcohols to aldehydes. organic-chemistry.orgpitt.edu This method is particularly advantageous for the synthesis of thiazole-4-carbaldehydes and thiazole-5-carbaldehydes from their corresponding methanol (B129727) precursors.

The oxidation is typically carried out in solvents like dichloromethane (B109758) at room temperature and is often complete within a few hours. organic-chemistry.org A key benefit of using DMP is its high chemoselectivity, which minimizes the over-oxidation of the aldehyde to a carboxylic acid. For example, the oxidation of (4-bromo-1,3-thiazol-5-yl)methanol to 4-bromo-1,3-thiazole-5-carbaldehyde proceeds with an 82% yield using DMP. growingscience.com Similarly, 2-(2-methoxyphenyl)thiazole-4-carbaldehyde (B582015) can be obtained in an 81% yield from its alcohol precursor via DMP oxidation.

| Substrate | Reagent | Product | Yield | Reference |

| (4-bromo-1,3-thiazol-5-yl)methanol | Dess-Martin Periodinane (DMP) | 4-bromo-1,3-thiazole-5-carbaldehyde | 82% | growingscience.com |

| (2-(2-methoxyphenyl)thiazol-4-yl)methanol | Dess-Martin Periodinane (DMP) | 2-(2-methoxyphenyl)thiazole-4-carbaldehyde | 81% | |

| Primary alcohols | Dess-Martin Periodinane (DMP) | Aldehydes | - | organic-chemistry.org |

Multi-component Reaction (MCR) Strategies Incorporating 5-Aminothiazole Moieties

Multi-component reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules in a single step from three or more starting materials. Several MCR strategies have been developed for the construction of 5-aminothiazole derivatives.

One such strategy involves the Ugi four-component condensation reaction (Ugi-4CR). By using ammonia (B1221849) as the amine component and 2,2,2-trifluoroethanol (B45653) as a non-nucleophilic solvent, a variety of Ugi adducts can be assembled. acs.org These adducts are versatile intermediates that can be further elaborated to yield 5-aminothiazole compounds. acs.org

Another innovative MCR involves the one-pot reaction of isocyanides, amines, sulfur, and 2'-bromoacetophenones in an aqueous medium to produce 2-iminothiazolines and 2-aminothiazoles. researchgate.net Furthermore, a one-pot cascade strategy has been developed for the synthesis of 2-aminothiazole derivatives from tertiary enaminones, potassium thiocyanate (B1210189) (KSCN), and anilines, with the reaction outcome being temperature-dependent. researchgate.net

| Components | Reaction Type | Product | Reference |

| Aldehyde, Amine (Ammonia), Carboxylic acid, Isocyanide | Ugi-4CR | 5-aminothiazole precursors | acs.org |

| Isocyanides, Amines, Sulfur, 2'-Bromoacetophenones | One-pot aqueous MCR | 2-iminothiazolines, 2-aminothiazoles | researchgate.net |

| Tertiary enaminones, KSCN, Anilines | One-pot cascade MCR | 2-aminothiazoles, 2-iminothiazolines | researchgate.net |

| 1,3-Diketocompounds, Aldehydes, 2-Aminothiazole | - | Azole-fused pyrimidines | nih.gov |

Green Chemistry Initiatives and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being integrated into the synthesis of thiazole derivatives to minimize environmental impact and enhance safety. These initiatives focus on the use of eco-friendly solvents, catalyst-free reactions, and energy-efficient processes to create sustainable synthetic pathways.

One notable green approach involves the synthesis of 5-aminothiazole-4-carboxamide, a closely related precursor, from aminocyanacetamide. researchgate.net This method is highlighted for its high total yield of 79% and its environmentally friendly nature, making it suitable for industrial-scale production. researchgate.net The process avoids hazardous reagents and minimizes waste, aligning with key green chemistry principles. researchgate.netpatsnap.com Another sustainable strategy involves one-pot, multi-component reactions in aqueous media. For instance, the synthesis of various dihydroquinoline derivatives has been achieved using an efficient, catalyst-free, multi-component protocol in water under ultrasound irradiation, demonstrating the feasibility of aqueous green chemistry for heterocyclic synthesis. nih.gov

The use of deep eutectic solvents (DES) also represents a significant advancement in the green synthesis of heterocyclic compounds. sioc-journal.cn These solvents are biodegradable, have low toxicity, and can be recycled, offering a sustainable alternative to conventional volatile organic solvents. Furthermore, catalyst-free reaction conditions are a cornerstone of green synthetic methods for thiazoles. nih.govnih.gov An environmentally friendly protocol for synthesizing novel 2-amino-3-cyanopyridine (B104079) derivatives, which involves a pyrazole-4-carbaldehyde core, utilizes a one-pot four-component reaction under ultrasonic irradiation without a catalyst. nih.gov This method provides excellent yields, a cleaner reaction profile, and shorter reaction times. nih.gov

The development of solvent-free, or neat, reaction conditions is another significant green chemistry approach. researchgate.nettandfonline.com The synthesis of 1,3-thiazoles and 1,3,4-thiadiazines has been successfully demonstrated using ultrasonic irradiation under solvent-free conditions, which simplifies the workup process and reduces the generation of solvent waste. researchgate.nettandfonline.com

Table 1: Comparison of Green Synthesis Approaches for Thiazole Analogues

| Synthetic Approach | Key Features | Advantages | Reference |

|---|---|---|---|

| Aqueous Synthesis | Uses water as a solvent; often catalyst-free. | Environmentally benign, safe, low cost. | nih.gov |

| Solvent-Free Reaction | Conducted without a solvent, often with ultrasound. | Reduced waste, simpler workup, high purity. researchgate.nettandfonline.com | researchgate.nettandfonline.com |

| Multi-Component Reaction | One-pot synthesis involving three or more reactants. | High atom economy, shorter synthesis time, excellent yields. nih.gov | nih.gov |

| Novel Precursors | Use of aminocyanacetamide for 5-aminothiazole-4-carboxamide. | High total yield (79%), suitable for industrial production. researchgate.net | researchgate.net |

Microwave and Ultrasound-Assisted Synthesis Techniques

To accelerate reaction rates, improve yields, and enhance product purity, chemists have turned to non-conventional energy sources like microwave (MW) irradiation and ultrasound. These techniques are considered green technologies due to their energy efficiency. mdpi.com

Microwave-Assisted Synthesis (MAS) has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. mdpi.com Reactions under microwave irradiation are typically much faster, often reducing reaction times from hours to minutes, and result in higher product yields. mdpi.comclockss.org For example, the synthesis of 7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives via a one-pot reaction of 2-aminothiazole, an aldehyde, and ethyl acetoacetate (B1235776) under microwave heating was significantly more efficient than conventional refluxing, which took 48 hours for a 30% yield. clockss.org The microwave approach is described as a simple, rapid, and green method. clockss.org Similarly, the synthesis of Schiff bases derived from 5-nitrothiophene-2-carboxaldehyde (B54426) has been successfully performed using microwave assistance. asianpubs.org

Ultrasound-Assisted Synthesis , or sonochemistry, utilizes the energy of acoustic cavitation to drive chemical reactions. nih.govresearchgate.net This technique is known for promoting reactions at lower temperatures, leading to shorter reaction times, high yields, and greater product purity. researchgate.nettandfonline.comresearchgate.net The application of ultrasound is particularly effective for multi-component reactions and the synthesis of heterocyclic compounds. nih.govresearchgate.net For instance, an environmentally friendly protocol for synthesizing novel 2-amino-3-cyanopyridine derivatives from a pyrazole-4-carbaldehyde precursor under ultrasonic irradiation resulted in excellent yields and shorter reaction times. nih.gov The synthesis of various 1,3-thiazoles and 1,3,4-thiadiazines has also been efficiently achieved using ultrasound, highlighting benefits such as greater purity, lower cost, and simpler workups compared to conventional methods. researchgate.nettandfonline.com

Table 2: Comparison of Microwave vs. Ultrasound-Assisted Synthesis of Thiazole Derivatives

| Technique | Typical Reaction Time | Typical Yield | Key Advantages | Reference |

|---|---|---|---|---|

| Microwave (MAS) | Minutes | High to Excellent (e.g., 87-88%) | Rapid heating, increased reaction rates, higher yields, enhanced selectivity. mdpi.comclockss.org | mdpi.comclockss.orgnih.gov |

| Ultrasound | Minutes to Hours | High to Excellent (e.g., 86-95%) | Milder conditions, high purity, energy efficiency, applicable to multi-component reactions. nih.govnih.govresearchgate.net | nih.govnih.govresearchgate.nettandfonline.com |

Challenges and Innovations in this compound Synthesis

Despite significant progress, the synthesis of this compound and its derivatives is not without challenges. These include controlling regioselectivity, developing efficient multi-step syntheses, and finding robust methods for introducing the sensitive carbaldehyde group.

A significant challenge lies in the direct and efficient construction of the substituted thiazole ring. Traditional methods like the Hantzsch synthesis, while foundational, often require harsh conditions or produce byproducts. Innovations are focused on developing more versatile and milder reaction pathways. One such innovation is the Vilsmeier-Haack reaction, which provides a method for formylating activated aromatic and heterocyclic rings. chemrj.org This reaction has been used to create pyrazole-4-carbaldehyde derivatives, which are key intermediates for synthesizing more complex thiazole-containing hybrids. chemrj.org

Another innovative approach involves cascade reactions, which allow for the construction of complex molecules in a single, efficient step. A recently developed method for synthesizing thiazole-5-carbaldehydes utilizes a cascade annulation of enaminones and potassium thiocyanate mediated by the Dess–Martin periodinane (DMP) reagent. acs.org This reaction proceeds through a novel pathway involving hydroxyl thiocyanation, intramolecular hydroamination, and thiazole annulation. acs.org A key innovation in this process is the dual role of DMP, which not only mediates the reaction but also masks the in-situ generated formyl group, allowing for its selective formation. acs.org

The development of diversity-oriented synthesis strategies is also a major area of innovation. nih.gov These approaches aim to generate large libraries of structurally diverse compounds from common intermediates. For example, the reaction of 5-aminopyrazoles with glyoxals and 1,3-diketones can lead to novel fused heterocyclic systems, showcasing the potential to create complex scaffolds from simple building blocks. nih.gov The synthesis of 5-aminothiazole derivatives has been a subject of review, indicating a continuous search for improved and more efficient synthetic methods for this class of compounds. sioc-journal.cn

Chemical Reactivity and Derivatization Strategies for 5 Aminothiazole 4 Carbaldehyde

Transformations of the Aldehyde Functional Group

The aldehyde functional group is a primary site for chemical modification, readily undergoing oxidation, reduction, and condensation reactions to yield a variety of derivative structures.

Oxidation and Reduction Pathways

The aldehyde group of 5-aminothiazole-4-carbaldehyde is susceptible to standard oxidation and reduction conditions, providing pathways to the corresponding carboxylic acid and primary alcohol, respectively.

Oxidation: Aldehydes are readily oxidized to carboxylic acids through various methods. wikipedia.org Common oxidizing agents include potassium dichromate(VI) in dilute sulfuric acid, which converts primary alcohols and aldehydes to carboxylic acids upon heating. wikipedia.org Other reagents such as pyridinium (B92312) chlorochromate (PCC) in the presence of H5IO6, Oxone, or N-hydroxyphthalimide (NHPI) with oxygen can also achieve this transformation under milder conditions. acs.org The application of these methods to this compound is expected to yield 5-aminothiazole-4-carboxylic acid, a valuable intermediate for further derivatization, such as amide bond formation.

Reduction: The reduction of the aldehyde group furnishes the corresponding primary alcohol, (5-aminothiazol-4-yl)methanol. This transformation is typically achieved using metal hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of selectively reducing aldehydes and ketones, while the more powerful lithium aluminum hydride (LiAlH₄) can also reduce esters and carboxylic acids to primary alcohols. nih.gov The choice of reagent allows for chemoselective reduction depending on the other functional groups present in the molecule. nih.govwikipedia.org

| Transformation | Product | Typical Reagents | Reference |

|---|---|---|---|

| Oxidation | 5-Aminothiazole-4-carboxylic acid | K₂Cr₂O₇/H₂SO₄; Oxone; PCC/H₅IO₆ | wikipedia.orgacs.org |

| Reduction | (5-Aminothiazol-4-yl)methanol | NaBH₄; LiAlH₄ | nih.gov |

Condensation Reactions: Schiff Base and Claisen-Schmidt Formations

Schiff Base Formation: The aldehyde group readily undergoes condensation with primary amines to form imines, commonly known as Schiff bases. This reaction is a cornerstone for building molecular complexity. For instance, various 2-aminothiazole (B372263) derivatives have been condensed with substituted aldehydes, such as indole-3-carbaldehyde, in refluxing ethanol (B145695) with a catalytic amount of acid to produce a wide range of Schiff base derivatives. taylorandfrancis.com In the case of this compound, the aldehyde would react with external primary amines, while the internal 5-amino group could potentially participate in intermolecular reactions under specific conditions.

Claisen-Schmidt Condensation: The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. nevolab.de This reaction is a reliable method for forming α,β-unsaturated ketones, which are important synthetic intermediates. researchgate.net In this context, this compound, an aromatic aldehyde lacking α-hydrogens, can react with various enolizable ketones (e.g., acetone, acetophenone) in the presence of a base like sodium hydroxide (B78521) to form the corresponding chalcone-like structures. researchgate.netmdpi.comnih.gov These reactions are often performed in aqueous or alcoholic solutions and can proceed efficiently. mdpi.comnih.gov

Reactions Involving the Amino Group

The exocyclic amino group at the C5 position is nucleophilic and serves as a key handle for introducing a wide range of substituents and for constructing fused heterocyclic systems.

Acylation and Alkylation Reactions

Acylation: The 5-amino group can be readily acylated by reacting with acid chlorides or anhydrides to form the corresponding amides. This reaction is a common strategy to modify the properties of aminothiazole derivatives. For example, 2-aminothiazole scaffolds have been successfully acylated using reagents like chloroacetyl chloride, acetic anhydride, and various substituted acid chlorides. nih.govresearchgate.net These reactions typically proceed under basic conditions or in a suitable solvent to afford N-acylated products, which have been investigated for various biological activities. researchgate.netnih.gov

Alkylation: Direct N-alkylation of the amino group provides access to secondary and tertiary amine derivatives. The N-alkylation of piperazine (B1678402) with alkyl halides has been used to generate substituted aminothiazole derivatives. researchgate.net Studies have shown that N-alkylation of a 2-aminothiazole core can influence the biological potency of the resulting compounds. nih.gov

| Reaction Type | Reagent Class | Product Functional Group | Reference |

|---|---|---|---|

| Acylation | Acid chlorides, Anhydrides | Amide | nih.govresearchgate.net |

| Alkylation | Alkyl halides | Secondary/Tertiary Amine | researchgate.netnih.gov |

Heterocyclization Through Amino Reactivity

The nucleophilic character of the 5-amino group, combined with the reactivity of the adjacent C4-aldehyde, makes this compound an ideal precursor for the synthesis of fused heterocyclic systems. A key example is the synthesis of thiazolo[4,5-d]pyrimidines. The closely related compound, 5-aminothiazole-4-carboxamide, is a well-established precursor for these fused systems, where the amino group and the carboxamide participate in cyclization with a one-carbon unit source. jocpr.com Similarly, 2-aminothiazole can react in a multicomponent fashion with aldehydes and barbituric acid, where the amino group acts as a nucleophile to initiate the formation of a new pyrimidine (B1678525) ring fused or linked to the thiazole (B1198619) core. This highlights the potential of the 5-amino group in this compound to participate in annulation reactions to build complex polycyclic structures.

Strategic Modifications of the Thiazole Ring System

Direct functionalization of the thiazole ring itself offers another avenue for derivatization. The electron density of the thiazole ring dictates its reactivity towards electrophilic and nucleophilic reagents. Calculations indicate that the C5 position is the primary site for electrophilic substitution.

A powerful strategy for modifying the thiazole core involves a halogenation/cross-coupling sequence. The thiazole ring can undergo electrophilic halogenation, typically at the C5 position if it is unsubstituted. While the target molecule already has a substituent at C5, related 2-aminothiazoles are readily halogenated at this position. For derivatization of the this compound ring at other positions, such as C2, a synthetic route starting with a pre-functionalized precursor would be necessary. For instance, a 2-bromothiazole (B21250) derivative can undergo a palladium-catalyzed Suzuki reaction with various boronic acids. This cross-coupling reaction is a highly effective method for forming new carbon-carbon bonds and introducing aryl or vinyl substituents onto the thiazole ring. researchgate.net

| Reaction | Position | Description | Reference |

|---|---|---|---|

| Electrophilic Halogenation | C5 | Introduction of a halogen (e.g., Br) to activate the ring for further reactions. | |

| Suzuki Cross-Coupling | C2 or other halogenated positions | Pd-catalyzed reaction of a halothiazole with a boronic acid to form C-C bonds. | researchgate.net |

Electrophilic and Nucleophilic Substitution Reactions

The thiazole ring, in general, exhibits a distinct pattern of reactivity towards electrophilic and nucleophilic reagents. The π-electron density calculations suggest that the C5 position is the most favorable site for electrophilic substitution, while the C2 position is the preferred site for nucleophilic attack. pharmaguideline.comnii.ac.jp The presence of the electron-donating amino group at the C5 position in this compound further activates this position towards electrophilic attack. Conversely, the aldehyde group at C4, being an electron-withdrawing group, deactivates the ring towards electrophiles but provides a key site for nucleophilic addition reactions.

Electrophilic Substitution:

The amino group at the C5 position strongly directs incoming electrophiles to the thiazole ring. While specific examples of electrophilic substitution on this compound are not extensively documented in readily available literature, the behavior of 5-aminothiazoles suggests they react as typical aromatic amines. ias.ac.in Reactions such as halogenation and nitration are expected to occur on the thiazole ring, though the precise position would be influenced by the combined directing effects of the amino and carbaldehyde groups.

One of the most relevant electrophilic substitution reactions for related compounds is the Vilsmeier-Haack reaction. nrochemistry.comchemistrysteps.comwikipedia.orgorganic-chemistry.orgijpcbs.com This reaction is used for the formylation of electron-rich aromatic and heteroaromatic compounds. For instance, N,N-disubstituted 2-aminothiazoles can be formylated at the 5-position to yield 2-amino-5-carbaldehydes. rsc.org This highlights the susceptibility of the position corresponding to the amino group to electrophilic attack.

| Reaction Type | Reagent | Expected Product Feature | Reference |

| Halogenation | X₂ (e.g., Br₂, Cl₂) | Halogen substitution on the thiazole ring. | ias.ac.in |

| Nitration | HNO₃/H₂SO₄ | Nitro group substitution on the thiazole ring. | ias.ac.in |

| Vilsmeier-Haack | POCl₃/DMF | Formylation of the thiazole ring. | nrochemistry.comchemistrysteps.com |

Nucleophilic Substitution and Addition:

The primary site for nucleophilic attack in this compound is the carbonyl carbon of the aldehyde group. This carbon is highly electrophilic and readily reacts with a variety of nucleophiles. libretexts.org These reactions are fundamental to many derivatization strategies.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful nucleophiles that can add to the aldehyde group to form secondary alcohols after an aqueous workup. libretexts.orgsaskoer.ca This reaction allows for the introduction of a wide range of alkyl, aryl, and vinyl groups at the 4-position of the thiazole ring.

Furthermore, the aldehyde functionality can undergo condensation reactions with compounds containing active methylene (B1212753) groups in what is known as the Knoevenagel condensation. organic-chemistry.orgsigmaaldrich.comwikipedia.orgnih.govorientjchem.org This reaction is pivotal for extending the carbon framework and for the synthesis of more complex heterocyclic systems.

| Nucleophile Type | Example Reagent | Product Type | Reference |

| Organometallic Reagent | Grignard Reagent (RMgX) | Secondary Alcohol | libretexts.orgsaskoer.ca |

| Organometallic Reagent | Organolithium Reagent (RLi) | Secondary Alcohol | libretexts.orgsaskoer.ca |

| Active Methylene Compound | Malononitrile | α,β-Unsaturated Dinitrile | nih.gov |

| Active Methylene Compound | Ethyl Cyanoacetate | α,β-Unsaturated Ester | wikipedia.org |

Formation of Fused Heterocyclic Systems Derived from this compound

This compound is a key precursor for the synthesis of various fused heterocyclic systems, most notably thiazolo[4,5-d]pyrimidines. This is achieved through cyclocondensation reactions where the amino and carbaldehyde functionalities participate in the formation of a new ring.

The reaction of this compound with compounds containing a urea (B33335) or guanidine (B92328) moiety leads to the formation of the pyrimidine ring fused to the thiazole core. For instance, condensation with urea or thiourea (B124793) would yield the corresponding thiazolo[4,5-d]pyrimidin-7(6H)-one or -thione, respectively. Similarly, reaction with guanidine would lead to the formation of a 7-aminothiazolo[4,5-d]pyrimidine. These reactions are fundamental in medicinal chemistry for the generation of libraries of compounds with potential biological activity. researchgate.net

Multi-component reactions (MCRs) offer an efficient pathway to construct complex fused systems in a single step. semanticscholar.orgnih.govmdpi.comresearchgate.net this compound can act as a crucial component in such reactions. For example, a three-component reaction between this compound, an active methylene compound, and a source of ammonia (B1221849) or an amine can lead to the formation of substituted thiazolo[4,5-b]pyridines. Novel thiazole-based 8,9-dihydro-7H-pyrimido[4,5-b] pharmaguideline.comwikipedia.orgdiazepines have been synthesized from a derivative of this compound. nih.gov

| Reactant(s) | Fused System Formed | Reaction Type | Reference |

| Urea | Thiazolo[4,5-d]pyrimidin-7(6H)-one | Cyclocondensation | researchgate.net |

| Guanidine | 7-Aminothiazolo[4,5-d]pyrimidine | Cyclocondensation | researchgate.net |

| Active Methylene Compound + Amine | Thiazolo[4,5-b]pyridine | Multi-component Reaction | nih.gov |

| Triamino- or tetraaminopyrimidines | Pyrimido[4,5-b] pharmaguideline.comwikipedia.orgdiazepines | Cyclocondensation | nih.gov |

Mechanistic Investigations into this compound Reactions

The mechanistic pathways of reactions involving this compound are often analogous to well-established named reactions in organic chemistry. Understanding these mechanisms is crucial for predicting reaction outcomes and designing new synthetic strategies.

The formation of fused pyrimidine rings from 5-aminothiazole derivatives in multi-component reactions is believed to proceed through a series of well-defined steps. nih.gov The reaction is often initiated by a Knoevenagel condensation between the carbaldehyde group of the this compound and an active methylene compound. organic-chemistry.orgsigmaaldrich.comwikipedia.orgnih.govorientjchem.org This step forms a highly electrophilic α,β-unsaturated intermediate. The exocyclic amino group of a second molecule of the 5-aminothiazole or another nucleophile then undergoes a Michael addition to this intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to afford the final fused heterocyclic system.

The synthesis of 2-aminothiophenes via the Gewald reaction provides mechanistic insights that can be relevant to the synthesis of the 5-aminothiazole core itself. wikipedia.orgorganic-chemistry.orgbeilstein-journals.orgresearchgate.netresearchgate.net The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. The mechanism involves an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.

The Vilsmeier-Haack reaction, a method for formylation, proceeds via the formation of a Vilsmeier reagent, which is a substituted chloroiminium ion, from a substituted amide and phosphorus oxychloride. nrochemistry.comchemistrysteps.comwikipedia.orgorganic-chemistry.orgijpcbs.com This electrophilic species is then attacked by the electron-rich aromatic or heteroaromatic ring. In the context of 5-aminothiazoles, the electron-donating amino group facilitates this electrophilic aromatic substitution.

| Reaction | Key Mechanistic Steps | Intermediate(s) | Reference |

| Thiazolo[4,5-d]pyrimidine formation (MCR) | Knoevenagel condensation, Michael addition, Intramolecular cyclization, Dehydration | α,β-Unsaturated intermediate | nih.gov |

| Gewald Reaction (Thiophene Synthesis Analogy) | Knoevenagel condensation, Sulfur addition, Cyclization | Stable Knoevenagel adduct | wikipedia.orgorganic-chemistry.org |

| Vilsmeier-Haack Reaction | Formation of Vilsmeier reagent, Electrophilic aromatic substitution, Hydrolysis | Chloroiminium ion (Vilsmeier reagent) | nrochemistry.comwikipedia.org |

Applications of 5 Aminothiazole 4 Carbaldehyde As a Synthetic Precursor

Construction of Thiazo[5,4-d]pyrimidine Derivatives

The thiazo[5,4-d]pyrimidine core is a significant scaffold in medicinal chemistry, often associated with a range of biological activities. While direct, detailed examples of the cyclocondensation of 5-Aminothiazole-4-carbaldehyde to form this bicyclic system are not extensively documented in readily available literature, the analogous compound, 5-aminothiazole-4-carboxamide, is a known precursor for the synthesis of thiazolo[4,5-d]pyrimidines. rsc.org The structural similarity suggests a high potential for this compound to undergo similar cyclization reactions.

The synthesis of thiazo[5,4-d]pyrimidine derivatives often involves the reaction of a 5-aminothiazole derivative with a suitable one-carbon synthon, such as formamide (B127407) or formic acid, or with reagents that can form the pyrimidine (B1678525) ring, such as ureas or guanidines. For instance, the reaction of 2-alkylthio-4-aminothiazoles with formamide or formic acid leads to the formation of thiazolo[4,5-d]pyrimidines. rsc.org It is plausible that this compound could react with urea (B33335) or guanidine (B92328), where the amino group of the thiazole (B1198619) and the aldehyde functionality would participate in the cyclization to form the fused pyrimidine ring.

A potential synthetic route could involve the initial reaction of the amino group of this compound with a reagent like guanidine to form an intermediate, which then undergoes intramolecular cyclization via the aldehyde group to yield the thiazo[5,4-d]pyrimidine skeleton. Further research and specific experimental validation are needed to fully establish this synthetic application.

Synthesis of Other Fused Thiazole Systems (e.g., Imidazothiazoles, Pyrrolothiazoles)

The inherent reactivity of this compound makes it a promising candidate for the synthesis of other fused thiazole systems, such as imidazothiazoles and pyrrolothiazoles.

Imidazothiazoles: The imidazo[2,1-b]thiazole (B1210989) scaffold is present in numerous natural and synthetic compounds with a wide range of biological activities. mdpi.comsciforum.net The synthesis of this fused system often involves the reaction of a 2-aminothiazole (B372263) with an α-haloketone. nih.gov Given that this compound is a substituted 2-aminothiazole, it can be envisioned to react with α-haloketones to yield imidazo[2,1-b]thiazole derivatives. In such a reaction, the amino group of the thiazole would act as the nucleophile, attacking the α-carbon of the haloketone, followed by an intramolecular condensation to form the imidazole (B134444) ring.

Furthermore, multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction (GBBR), provide a one-pot synthesis of imidazo[2,1-b]thiazoles from a 2-aminothiazole, an aldehyde, and an isocyanide. mdpi.comsciforum.net This methodology could potentially be adapted using this compound, where the aldehyde component of the reaction would react with the amino group of another molecule of the starting material or a different amine, leading to the formation of a diverse range of imidazo[2,1-b]thiazole derivatives.

Pyrrolothiazoles: The synthesis of pyrrolo[2,1-b]thiazoles has been achieved through various methods, including modifications of the Vilsmeier reaction. rsc.org While direct synthesis from this compound is not explicitly detailed, the structural components of the molecule are suitable for constructing the fused pyrrole (B145914) ring. For instance, the aldehyde group could be a handle for introducing a two-carbon unit via a Knoevenagel or similar condensation, followed by a cyclization involving the amino group to form the pyrrolo[2,1-b]thiazole system.

Generation of Diverse Heterocyclic Compound Libraries

The principles of diversity-oriented synthesis aim to create collections of structurally diverse small molecules for high-throughput screening in drug discovery. nih.gov Aminoazoles, including aminothiazoles, are recognized as valuable building blocks in multicomponent reactions (MCRs) for the generation of such libraries. nih.gov The bifunctional nature of this compound, with its orthogonally reactive amino and aldehyde groups, makes it an ideal scaffold for combinatorial chemistry.

This dual reactivity allows for a variety of chemical transformations to be performed in a sequential or one-pot manner, leading to a wide range of heterocyclic structures. For example, the aldehyde group can undergo reactions such as Wittig olefination, Knoevenagel condensation, or reductive amination, while the amino group can be acylated, alkylated, or participate in cyclization reactions.

By systematically varying the reactants in these transformations, a large and diverse library of thiazole-containing compounds can be generated. For instance, a three-component reaction involving this compound, an active methylene (B1212753) compound, and another aldehyde could lead to the formation of complex, fused heterocyclic systems. The ability to readily introduce diversity at multiple points of the molecule makes this compound a powerful tool for generating novel chemical entities for biological screening.

Role as an Intermediate in Specific Organic Synthesis Pathways

Beyond its use as a starting material for fused heterocycles, this compound can also serve as a crucial intermediate in multi-step organic synthesis pathways. The aminothiazole moiety is a common scaffold in many biologically active compounds, including kinase inhibitors. mdpi.comnih.gov

In the synthesis of complex target molecules, this compound can be strategically employed to introduce the aminothiazole core early in the synthetic sequence. The aldehyde and amino groups can then be further elaborated to construct the desired final product. For example, the aldehyde functionality can be converted into other functional groups, such as a carboxylic acid, an alcohol, or an alkyne, through standard organic transformations. These transformations would allow for the coupling of the thiazole unit to other fragments of the target molecule.

Medicinal Chemistry Research Trajectories of 5 Aminothiazole 4 Carbaldehyde Scaffolds

Comprehensive Structure-Activity Relationship (SAR) Studies

The biological relevance of the 5-aminothiazole-4-carbaldehyde scaffold is intricately linked to the nature of the substituents at its 2, 4, and 5 positions. Modifications at these sites have been shown to significantly influence the compound's interaction with biological targets.

Systematic investigations into the substitution patterns of the 5-aminothiazole ring have provided valuable insights into the structural requirements for biological activity. The electronic and steric properties of the substituents play a crucial role in defining the potency and selectivity of the resulting derivatives.

2-Position: The amino group at the 2-position is a key feature of many biologically active thiazole (B1198619) derivatives. Acylation of this amino group has been a common strategy to introduce diverse functionalities, leading to compounds with a wide range of therapeutic applications, including antimicrobial and anticancer activities. The nature of the acyl group, whether it is a simple alkyl, aryl, or a more complex heterocyclic moiety, can dramatically alter the biological profile of the molecule.

4-Position: The carbaldehyde group at the 4-position is a critical pharmacophoric element. Its electrophilic nature allows for the formation of Schiff bases and other derivatives, providing a convenient handle for further chemical elaboration. The reactivity of this aldehyde can be modulated by the electronic effects of substituents on the thiazole ring.

5-Position: The amino group at the 5-position is another crucial site for modification. Arylazo moieties introduced at this position have been shown to impart antimicrobial properties to the 2-aminothiazole (B372263) scaffold. The electronic nature of the substituents on the aryl ring can further fine-tune this activity.

| Position | Type of Substituent | Impact on Biological Relevance |

| 2 | Acyl groups | Modulates antimicrobial and anticancer activities. |

| 4 | Carbaldehyde derivatives (e.g., Schiff bases) | Serves as a key point for derivatization to explore various biological targets. |

| 5 | Arylazo groups | Confers antimicrobial properties. |

The inherent reactivity of the functional groups on the this compound scaffold has been exploited to generate diverse libraries of compounds with modulated biological activities. These strategies often involve the transformation of the amino and carbaldehyde groups.

One common derivatization strategy involves the condensation of the 4-carbaldehyde group with various amines to form Schiff bases. This approach introduces a wide array of structural diversity, allowing for the exploration of different binding pockets in biological targets. Furthermore, the amino group at the 2-position can be acylated with a variety of acid chlorides or anhydrides to introduce different substituents. These modifications can alter the lipophilicity, electronic properties, and steric bulk of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Another approach involves the modification of the thiazole ring itself, although this is less common due to the stability of the aromatic system. However, substitutions at the vacant positions of the ring can be achieved through specific synthetic methodologies, providing another avenue for structural diversification.

Target-Oriented Drug Design Approaches

The this compound scaffold has been investigated as a potential inhibitor of various enzymes and a modulator of key biochemical pathways implicated in a range of diseases.

While specific studies focusing exclusively on this compound are limited in publicly available literature, research on the broader class of aminothiazole derivatives has demonstrated inhibitory activity against several enzymes.

SIRT2: Aminothiazole-based compounds have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase. These inhibitors are being explored for their therapeutic potential in cancer and neurodegenerative diseases. The core aminothiazole scaffold plays a crucial role in binding to the enzyme's active site.

PDE5: Certain 2-aminothiazole derivatives have been designed and synthesized as regulators of phosphodiesterase type 5 (PDE5). Some of these compounds have shown complete inhibitory effects on PDE5, suggesting their potential in therapeutic areas where PDE5 inhibition is beneficial.

COX: The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are well-established targets for anti-inflammatory drugs. Research has shown that some 2-aminothiazole derivatives exhibit inhibitory effects against both COX-1 and COX-2.

mtFabH, EGFR, ROCK II: Currently, there is a lack of specific publicly available research detailing the in vitro enzyme inhibition studies of this compound against Mycobacterium tuberculosis FabH (mtFabH), Epidermal Growth Factor Receptor (EGFR), and Rho-associated coiled-coil containing protein kinase II (ROCK II).

| Target Enzyme | Activity of Aminothiazole Derivatives |

| SIRT2 | Potent and selective inhibition. |

| PDE5 | Regulatory effects, including complete inhibition. |

| COX-1/COX-2 | Inhibitory activity. |

| mtFabH | No specific data available for this compound. |

| EGFR | No specific data available for this compound. |

| ROCK II | No specific data available for this compound. |

The biological effects of this compound and its derivatives can also be attributed to their ability to modulate key biochemical pathways.

Purine (B94841) Metabolism: Purine metabolism is a fundamental cellular process, and its dysregulation is associated with various diseases, including cancer. While direct evidence for the modulation of purine metabolism by this compound is not extensively documented, the structural similarity of the aminothiazole core to endogenous purines suggests that it could potentially interact with enzymes involved in this pathway.

AMP-dependent Protein Kinase (AMPK): AMP-activated protein kinase (AMPK) is a crucial energy sensor that plays a central role in regulating cellular metabolism. There is currently no specific information in the public domain that directly links this compound to the modulation of AMP-dependent protein kinase.

Pharmacophore Elucidation and Optimization within the this compound Framework

Pharmacophore modeling is a powerful tool in drug discovery that helps in identifying the essential structural features required for biological activity. For the this compound scaffold, the key pharmacophoric elements include the thiazole ring, the amino groups, and the carbaldehyde function.

The thiazole ring often acts as a central scaffold, positioning the other functional groups in the correct orientation for binding to the target protein. The amino groups can act as hydrogen bond donors and/or acceptors, forming crucial interactions with the receptor. The carbaldehyde group can also participate in hydrogen bonding or can be used as a reactive handle for covalent modification of the target, although the latter is a less common strategy in modern drug design.

Optimization of the pharmacophore involves systematically modifying the substituents at the 2, 4, and 5 positions to enhance the potency, selectivity, and pharmacokinetic properties of the lead compound. This process is often guided by computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, in conjunction with experimental biological evaluation. The goal is to identify the optimal combination of substituents that results in a drug candidate with the desired therapeutic profile.

Broad Therapeutic Potential Exploration as a Scaffold

The inherent reactivity of the amino and aldehyde groups in this compound allows for the synthesis of a large library of derivatives, including Schiff bases, pyrazoles, and other heterocyclic systems. mdpi.comresearchgate.net These modifications have been systematically explored to enhance the therapeutic efficacy and selectivity of the parent compound, leading to the discovery of potent agents with diverse pharmacological profiles. nih.gov

The 5-aminothiazole scaffold is a constituent of several clinically approved anticancer drugs, highlighting its importance in oncology research. nih.gov Derivatives of this compound have been extensively investigated for their potential as anticancer agents, with many compounds demonstrating significant cytotoxicity against a range of human cancer cell lines. nih.govnih.gov

Research has shown that modifications at the 5-position of the thiazole ring can lead to potent anticancer activity. For instance, 5-ylidene-4-aminothiazol-2(5H)-one derivatives have shown selective action against leukemia, CNS cancer, renal cancer, and ovarian cancer cell lines. nih.gov Specifically, compounds such as (Z)-5-(furan-2-ylmethylidene)-4-(4-chlorophenylamino)thiazol-2(5H)-one and (Z)-5-(4-diethylaminophenylmethylidene)-4-(4-hydroxy-5-isopropyl-2-methylphenylamino)thiazol-2(5H)-one have demonstrated high levels of activity. nih.gov

The formation of Schiff bases from this compound has also yielded promising anticancer compounds. nih.govnih.govnih.gov These derivatives, characterized by the azomethine group (-HC=N-), have shown significant and selective anticancer activities. nih.gov For example, a Schiff base synthesized from 1,10-phenanthroline-2,9-dicarboxaldehyde and an aminothiazole derivative exhibited notable activity against BT549 and A549 cancer cells. nih.gov

Furthermore, the incorporation of a pyrazole (B372694) moiety has been a successful strategy in developing potent anticancer agents from this scaffold. unicam.itresearchgate.netnih.gov Pyrazole derivatives of this compound have been reported to exhibit excellent cytotoxicity against breast cancer cells, with some compounds showing higher potency than the standard drug doxorubicin. unicam.it

| Compound Type | Specific Derivative | Cancer Cell Line | Activity (IC50) |

|---|---|---|---|

| 5-ylidene-4-aminothiazol-2(5H)-one | (Z)-5-(furan-2-ylmethylidene)-4-(4-chlorophenylamino)thiazol-2(5H)-one | Leukemia (CCRF-CEM, RPMI-8226), CNS Cancer (U251), Renal Cancer (RFX 393), Ovarian Cancer (OVCAR) | High Activity |

| 5-ylidene-4-aminothiazol-2(5H)-one | (Z)-5-(4-diethylaminophenylmethylidene)-4-(4-hydroxy-5-isopropyl-2-methylphenylamino)thiazol-2(5H)-one | Leukemia (CCRF-CEM, RPMI-8226), CNS Cancer (U251), Renal Cancer (RFX 393), Ovarian Cancer (OVCAR) | High Activity |

| Pyrazole carbaldehyde derivative | Compound 43 | Breast Cancer (MCF7) | 0.25 µM |

| 5-alkylated selanyl-1H-pyrazole derivative | Compound 53 | Liver Cancer (HepG2) | 15.98 µM |

| 5-alkylated selanyl-1H-pyrazole derivative | Compound 54 | Liver Cancer (HepG2) | 13.85 µM |

The this compound scaffold has proven to be a fertile ground for the discovery of novel antimicrobial agents with a broad spectrum of activity.

Antibacterial: Derivatives of 5-aminothiazole have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com Novel compounds with various substituents on the thiazole ring, such as 4-chlorophenyl, 4-trifluoromethylphenyl, phenyl, 4-fluorophenyl, and 4-cyanophenyl, have shown notable activity against Escherichia coli and Bacillus subtilis. nih.govsemanticscholar.org The formation of thiosemicarbazone derivatives has also been a key strategy, with these compounds exhibiting potent antibacterial effects. dergipark.org.trdergipark.org.tr

Antifungal: Research has also highlighted the antifungal potential of 5-aminothiazole derivatives. dergipark.org.trdergipark.org.tr Thiosemicarbazone-based compounds have shown efficacy against various fungal pathogens, including Aspergillus flavus. nih.gov Their mechanism of action is believed to involve the disruption of fungal cell membranes and inhibition of protein synthesis. nih.gov

Antiviral: The antiviral properties of aminothiazole derivatives are also well-documented. nih.govijper.org A series of novel aminothiazoles demonstrated significant activity against the PR8 influenza A strain, with some compounds showing efficacy comparable to or greater than oseltamivir (B103847) and amantadine. nih.govsemanticscholar.org One particular compound bearing a 4-trifluoromethylphenyl substituent on the thiazole ring showed significantly higher antiviral activity than oseltamivir. nih.gov Another study reported aminothiazole derivatives with potent antiviral activity against Herpes Simplex Virus (HSV-1 and HSV-2), including acyclovir-resistant strains, with IC50 values in the nanomolar range. nih.gov

Antitubercular: The 2-aminothiazole scaffold has been identified as a promising template for the development of new anti-tubercular agents. ijper.orgnih.govnih.govresearchgate.net Substituted 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides have shown potent growth inhibitory activity against Mycobacterium tuberculosis strains. ijper.org One of the most promising analogues, N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine, exhibited a minimum inhibitory concentration (MIC) of 0.024 µM. nih.gov

| Activity | Compound Type | Microorganism | Activity (MIC/IC50) |

|---|---|---|---|

| Antibacterial | Aminothiazole derivative with 4-cyanophenyl substituent | E. coli, B. subtilis | High Activity |

| Antiviral | Aminothiazole derivative with 4-trifluoromethylphenyl substituent | Influenza A (PR8 strain) | Higher than Oseltamivir |

| Antiviral | Aminothiazole derivative | HSV-1, HSV-2, ACV-resistant HSV-1 | 5-50 nM (IC50) |

| Antitubercular | N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | M. tuberculosis | 0.024 µM (MIC) |

| Antitubercular | 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | M. tuberculosis H37Rv | 5.5 µg/mL (MIC) |

| Antitubercular | 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | MDR strains of MTB | 11 µg/mL (MIC) |

Derivatives of this compound have emerged as promising candidates for the development of new anti-inflammatory drugs. nih.govijper.org The synthesis of thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azole derivatives has led to compounds with significant in vivo anti-inflammatory effects. nih.gov These compounds have been shown to lower the acute phase bone marrow response and reduce oxidative stress. nih.gov

The mechanism of action for some of these derivatives is believed to be the inhibition of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory process. nih.gov Furthermore, 5-methylthiazole-thiazolidinone conjugates have been identified as potent and selective COX-1 inhibitors, which is a primary target for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Indole-based thiosemicarbazone derivatives have also demonstrated potent anti-inflammatory activity by inhibiting COX-2 and suppressing the production of pro-inflammatory mediators like TNF-α and nitric oxide. nih.govresearchgate.net

The antioxidant potential of 5-aminothiazole derivatives has been another significant area of investigation. nih.govijper.org These compounds have demonstrated the ability to scavenge free radicals and protect against oxidative damage. bohrium.com

A dendrodoine (B1201844) analogue, (4-amino-5-benzoyl-2-(4-methoxy phenylamino) thiazole), has shown concentration-dependent antioxidant ability in various biochemical assays. bohrium.com It effectively inhibits the formation of ABTS radicals and scavenges hydroxyl and nitric oxide radicals. bohrium.com Thiosemicarbazone derivatives have also exhibited significant antioxidant activity, with some compounds showing strong scavenging of DPPH radicals. mdpi.comnih.gov The antioxidant capacity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. nih.gov

| Compound Type | Assay | Activity |

|---|---|---|

| Dendrodoine analogue | ABTS radical scavenging | 3.07 µM of DA showed inhibition equivalent to 0.17 µM of Trolox |

| Dendrodoine analogue | Hydroxyl radical scavenging | 3.07 µM of DA gave 84% protection against deoxyribose degradation |

| Thiosemicarbazone derivatives | DPPH radical scavenging | Compounds with a 3,4-dihydroxyl group showed the strongest efficacy (77% scavenging) |

Beyond the well-explored areas of anticancer, antimicrobial, anti-inflammatory, and antioxidant research, the 5-aminothiazole scaffold has shown potential in a variety of other pharmacological domains. nih.gov

Anti-prion Activity: 2-Aminothiazole derivatives have been identified as a class of small molecules with anti-prion activity, showing potential for the treatment of neurodegenerative diseases like Creutzfeldt-Jakob disease. nih.govnih.gov

Psychotropic Effects: The literature suggests that some 2-aminothiazole derivatives exhibit psychotropic properties, indicating their potential for development as central nervous system active agents. nih.govmdpi.com

Antihypertensive Activity: Certain thiazole derivatives, particularly 1-(2-thiazolyl)-3,5-disubstituted-2-pyrazolines, have demonstrated significant antihypertensive activity in preclinical models. nih.gov

Antipyretic and Analgesic Activity: The aminothiazole scaffold has been associated with both antipyretic and analgesic properties, suggesting its utility in the development of drugs for pain and fever management. researchgate.netnih.govnih.gov

Ligands for Estrogen Receptors: Aminothiazole compounds have been identified as ligands for estrogen receptors, which could have implications for the treatment of hormone-dependent conditions. nih.govnih.govnih.gov

Adenosine (B11128) Receptor Antagonists: A significant body of research has focused on the development of thiazole and thiazolo[5,4-d]pyrimidine (B3050601) derivatives as potent and selective antagonists of adenosine receptors, particularly the A1 and A2A subtypes. nih.govunicam.itnih.govmdpi.comnih.govdrugbank.commdpi.com These compounds have potential applications in the treatment of various disorders, including depression. mdpi.com

The diverse pharmacological profiles of this compound derivatives underscore the importance of this scaffold in modern drug discovery and development. Continued exploration of this versatile chemical entity is likely to yield novel therapeutic agents for a wide range of diseases.

Computational and Theoretical Investigations of 5 Aminothiazole 4 Carbaldehyde and Its Derivatives

Molecular Docking and Ligand-Target Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand, such as a derivative of 5-aminothiazole-4-carbaldehyde, and its protein target. By simulating the binding process, researchers can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for biological activity.

Studies on various aminothiazole derivatives have demonstrated their potential to bind to a wide array of biological targets. For instance, docking studies have been performed to evaluate their efficacy as antimicrobial, anticancer, and antioxidant agents.

As Antimicrobial Agents: A series of N-substituted thiazole (B1198619) derivatives were evaluated as potential inhibitors of FabH, an essential enzyme in bacterial fatty acid synthesis. wjarr.com The docking results revealed that several derivatives exhibited excellent binding scores, significantly better than the standard drug griseofulvin, indicating a strong potential for antimicrobial activity. wjarr.com These interactions are often characterized by multiple hydrogen bonds with key amino acid residues in the active site of the enzyme. wjarr.com Similarly, docking studies of other thiazoline (B8809763) derivatives against Penicillin Binding Protein 4 (PBP4) from E. coli and S. aureus have been conducted to assess their putative antibacterial activity. nih.gov

As Anticancer Agents: The anticancer potential of thiazole derivatives has been explored through docking against targets like tubulin and Rho6 protein. nih.govnih.gov A series of 2,4-disubstituted thiazole derivatives were docked into the colchicine (B1669291) binding site of tubulin. nih.gov Several compounds showed higher free binding energies than the known inhibitor combretastatin (B1194345) A-4, suggesting potent tubulin polymerization inhibitory activity. nih.gov The interactions typically involved hydrogen bonds with residues such as Thr353 and hydrophobic interactions within the binding pocket. nih.gov In another study, novel thiazole conjugates were docked with the active site of Rho6 protein, a target implicated in hepatic cancer, showing good docking scores and acceptable binding interactions. nih.gov

As Antioxidant Agents: The antioxidant potential of 2-aminothiazole (B372263) derivatives has been investigated by docking them against oxidoreductase enzymes, such as tyrosinase (PDB: 3NM8). asianpubs.org The studies showed that these derivatives could fit into the active site of the enzyme, with binding affinities ranging from -3.62 to -6.64 kcal/mol, comparable to or better than the standard antioxidant, ascorbic acid. asianpubs.org

| Thiazole Derivative Class | Protein Target (PDB ID) | Therapeutic Area | Key Findings (Binding Energy/Score) | Reference |

|---|---|---|---|---|

| 2,4-disubstituted thiazoles | Tubulin | Anticancer | -13.88 to -14.50 kcal/mol | nih.gov |

| N-substituted thiazoles | FabH (3iL9) | Antimicrobial | -102.612 to -144.236 (Mol dock score) | wjarr.com |

| 2-aminothiazole derivatives | Oxidoreductase (3NM8) | Antioxidant | -3.62 to -6.64 kcal/mol | asianpubs.org |

| 4,5-dihydrothiazole derivatives | Penicillin Binding Protein 4 (2EXB, 3HUN) | Antimicrobial | Approx. -5.2 kcal/mol | nih.gov |

| Thiazole-linked heterocycles | Rho6 protein | Anti-hepatic cancer | Good docking scores and binding interactions | nih.gov |

Quantum Chemical Studies: Electronic Structure and Reactivity Prediction

Quantum chemical studies, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties and predict the reactivity of molecules. nih.gov For aminothiazole derivatives, these calculations provide valuable information on their three-dimensional structure, charge distribution, and frontier molecular orbitals (HOMO and LUMO). nih.gov

These computational methods can validate the predicted structures of the ligands and identify key aspects responsible for their activity. nih.gov For example, DFT calculations using the B3LYP method have been successfully applied to optimize the geometrical structures of aminothiazole-derived Schiff base ligands and their metal complexes. nih.gov The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the charge transfer interactions within the molecule and its potential reactivity. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller energy gap implies higher reactivity.

Such studies can also predict the sites within the molecule that are most susceptible to electrophilic or nucleophilic attack, guiding synthetic modifications to enhance desired biological activities.

Structure-Metabolism Relationship (SMR) Studies for Metabolic Stability

Understanding the metabolic fate of a potential drug candidate is crucial for its development. Structure-Metabolism Relationship (SMR) studies aim to identify the metabolic "hotspots" of a molecule—the sites most prone to metabolic transformation by enzymes like the cytochrome P450 family.

In Silico Screening and Rational Library Design

In silico screening involves the computational evaluation of large libraries of virtual compounds to identify those with a high probability of binding to a specific biological target. This approach significantly accelerates the initial stages of drug discovery by prioritizing which compounds to synthesize and test experimentally.

The this compound scaffold is an excellent starting point for rational library design. By using the core structure as a template, computational chemists can generate vast virtual libraries of derivatives by adding various substituents at different positions. These libraries can then be screened against the three-dimensional structure of a target protein using high-throughput molecular docking. wjarr.com

Quantitative Structure-Activity Relationship (QSAR) models are also developed in this context. nih.gov By correlating the structural features of a series of compounds with their biological activity, QSAR models can predict the activity of new, unsynthesized derivatives. nih.gov This predictive power allows for the rational design of focused libraries containing compounds with a higher likelihood of being active, saving considerable time and resources in the drug development pipeline. The ultimate goal is to generate novel aminothiazole derivatives with improved potency, selectivity, and drug-like properties. wjarr.comnih.gov

Future Research Directions and Translational Prospects

Development of Novel and Unconventional Synthetic Methodologies

While established methods for synthesizing aminothiazole derivatives, such as the Hantzsch and Cook-Heilbron syntheses, provide a foundational approach, future research will likely focus on developing more efficient, sustainable, and diverse methodologies. wikipedia.orgwikipedia.org The Vilsmeier-Haack reaction, which involves formylation to produce thiazole-5-carboxaldehydes, represents a key transformation in this context. researchgate.net

Future synthetic strategies are expected to move towards greener and more advanced techniques.

Microwave-Assisted Synthesis: This approach can dramatically reduce reaction times and improve yields, offering a more efficient route to novel derivatives. bepls.com

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form complex products in a single step can enhance synthetic efficiency and allow for the rapid generation of diverse chemical libraries.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, making it suitable for the industrial production of 5-aminothiazole-4-carbaldehyde derivatives.

Novel Catalytic Systems: The exploration of new catalysts, such as eco-friendly options like silica-supported tungstosilisic acid or 1,4-diazabicyclo[2.2.2]-octane (DABCO), can lead to milder reaction conditions and improved selectivity. bepls.com

Alternative Starting Materials: Investigating precursors like aminocyanacetamide, which has been used for the high-yield synthesis of the related 5-aminothiazole-4-carboxamide, could provide new, efficient pathways to the target molecule. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Thiazole (B1198619) Derivatives

| Methodology | Key Features | Potential Advantages for this compound Synthesis |

|---|---|---|

| Hantzsch Synthesis | Condensation of α-haloketones with thiourea (B124793). wikipedia.org | Well-established, versatile for various substitutions. |

| Cook-Heilbron Synthesis | Reaction of α-aminonitriles with carbon disulfide. nih.govwikipedia.org | Provides access to 5-aminothiazoles under mild conditions. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. bepls.com | Reduced reaction times, higher yields, environmentally friendly. |

| Multicomponent Reactions | One-pot synthesis with three or more reactants. researchgate.net | High efficiency, rapid library generation, molecular diversity. |

| Flow Chemistry | Continuous reaction in a tube or pipe reactor. | Improved safety, scalability, and process control. |

Exploration of Undiscovered Chemical Transformations and Reactivity Patterns

The bifunctional nature of this compound, with its nucleophilic amino group and electrophilic aldehyde, presents a rich landscape for chemical exploration. Future research should aim to uncover novel reactions and reactivity patterns beyond well-known transformations like acylation or Schiff base formation. mdpi.comnih.gov

Potential areas of investigation include:

Condensation Reactions: The aldehyde group is a prime handle for Knoevenagel and Claisen-Schmidt condensations, enabling the synthesis of chalcone-like structures and other conjugated systems with potential biological activities. mdpi.comresearchgate.net

Cyclization and Fused-Ring Synthesis: The compound serves as an ideal precursor for constructing fused heterocyclic systems, such as thiazolo[4,5-d]pyrimidines, which are known for their diverse pharmacological properties. researchgate.net

Photochemical Reactions: Studies on related compounds like 2-aminothiazole-4-carboxylic acid have shown that UV irradiation can induce decarboxylation and complex ring-opening reactions to form novel molecules like carbodiimides. mdpi.com Investigating the photochemical behavior of this compound could reveal unique and synthetically useful transformations.

Diazo-Coupling Reactions: The electron-rich aminothiazole ring can participate in diazo-coupling reactions to generate azo compounds, a class of molecules with applications as dyes and potential biological agents. mdpi.com

Advanced Scaffold Design for Enhanced Biological Specificity and Potency

The 2-aminothiazole (B372263) scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govnih.gov Future work will focus on using this compound as a template for designing new molecules with high potency and selectivity for specific targets.

Key strategies for advanced scaffold design include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure is crucial. By synthesizing analogs with different substituents at the amino and aldehyde positions, researchers can build detailed SAR models to understand how chemical changes affect biological activity. nih.govnih.gov For example, converting the aldehyde to various hydrazones or the amine to different amides can explore new chemical space and interactions with target proteins. nih.gov

Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties can fine-tune a molecule's potency, selectivity, and pharmacokinetic profile. This strategy can be applied to the aminothiazole core to optimize lead compounds. nih.gov

Fragment-Based Drug Design: The compound itself can be considered a molecular fragment. It can be linked to other fragments known to bind to a target of interest, creating novel and potent inhibitors.

Conformational Restriction: Introducing cyclic structures or rigid linkers can lock the molecule into a specific conformation that is optimal for binding to a biological target, thereby increasing potency and specificity.

Table 2: Potential Biological Targets for this compound Derivatives

| Target Class | Examples | Rationale |

|---|---|---|

| Kinases | CDK, Hec1/Nek2 | Aminothiazole is a core scaffold in many kinase inhibitors like Dasatinib. nih.gov |

| Microbial Enzymes | mtFabH (M. tuberculosis) | Aminothiazole derivatives have shown activity against various bacterial and fungal pathogens. scholarsresearchlibrary.comnih.govplos.org |

| Inflammatory Enzymes | 5-Lipoxygenase (5-LO) | The 2-aminothiazole scaffold has been used to develop potent 5-LO inhibitors for treating inflammation. nih.gov |

| G-protein coupled receptors (GPCRs) | Dopamine, NPY5 receptors | Aminothiazoles have been investigated for activity against various GPCRs. scholarsresearchlibrary.combeilstein-journals.org |

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Modern drug discovery heavily relies on computational tools to accelerate the identification and optimization of new drug candidates. nih.gov Artificial intelligence (AI) and machine learning (ML) are poised to play a significant role in harnessing the potential of the this compound scaffold.

Future applications include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build predictive models that correlate the chemical structures of this compound derivatives with their biological activities. nih.gov These models can then be used to prioritize the synthesis of the most promising compounds.

Virtual High-Throughput Screening (vHTS): AI can be used to screen vast virtual libraries of compounds derived from the core scaffold against computational models of biological targets, identifying potential hits without the need for initial laboratory synthesis. mdpi.com

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for desired properties such as high potency, low toxicity, and good ADME (absorption, distribution, metabolism, and excretion) profiles. mdpi.com

Prediction of ADME/Tox Properties: Integrating AI/ML can predict the pharmacokinetic and toxicity profiles of new derivatives early in the discovery process, helping to reduce late-stage failures. nih.govescholarship.org

Potential Role in Chemical Biology Probe Development

Chemical biology probes are essential tools for studying biological processes and identifying the targets of bioactive molecules. The reactivity of this compound makes it an attractive starting point for the development of such probes.

Future research could focus on:

Fluorescent Probes: By attaching a fluorophore to the aminothiazole core, it may be possible to create probes that "light up" upon binding to a specific protein or nucleic acid, similar to how thiazole orange is used. mdpi.com This would allow for the visualization of biological targets and processes within living cells.

Affinity-Based Probes: The aldehyde or amino group can be used as a handle to attach affinity tags like biotin. These probes can be used in pull-down experiments to isolate and identify the specific protein targets of a bioactive derivative.

Activity-Based Probes (ABPs): If a derivative is found to be an enzyme inhibitor, it could be converted into an ABP by incorporating a reactive group that forms a covalent bond with the target enzyme. This would enable target engagement studies and activity profiling in complex biological systems.

The versatility of the this compound scaffold suggests a promising future in the development of sophisticated chemical tools to dissect complex biological questions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.